Dimethyl 2,2-dimethylpentanedioate
Overview
Description
Dimethyl 2,2-dimethylpentanedioate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of Dimethyl 2,2-dimethylpentanedioate and related compounds often involves reactions with metal complexes. For instance, manganese complexes with 2,2-dimethylpentanedioic acid have been synthesized and shown to possess antimicrobial activities (Devereux et al., 2003). Additionally, copper complexes of this compound have been studied for their superoxide dismutase mimetic and anticancer activities (Devereux et al., 2006).
Molecular Structure Analysis
The molecular structure of related dimethyl compounds has been investigated through various methods. For example, the crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate has been studied, revealing insights into its molecular conformation (Jeffrey & Mastropaolo, 1978).
Chemical Reactions and Properties
Dimethyl 2,2-dimethylpentanedioate undergoes various chemical reactions, such as allylic alkylation and hydrogenation. The allylic alkylation reaction has been extensively studied, and its enantioselectivity analyzed (Ramillien et al., 2012). The hydrogenation of dimethyl malonate, a related compound, to 1,3-propanediol has also been researched, providing insights into the reaction network and catalyst activity (Zheng et al., 2017).
Physical Properties Analysis
The physical properties of Dimethyl 2,2-dimethylpentanedioate, such as melting and boiling points, solubility, and density, are essential for understanding its behavior in various applications. While specific studies on these properties were not found in the current search, related compounds have been analyzed for their physical properties.
Chemical Properties Analysis
The chemical properties of Dimethyl 2,2-dimethylpentanedioate, including reactivity, stability, and chemical interactions, are crucial for its application in various fields. Research on similar compounds has provided insights into these aspects, such as the study on the conformation induction between neighboring dimethylpentane segments (Hoffmann et al., 2001).
Scientific Research Applications
Superoxide Dismutase Mimetic and Anticancer Activities
Dimethyl 2,2-dimethylpentanedioate, when reacted with copper(II) acetate, has shown potential in cancer treatment. The resulting copper complexes exhibit superoxide dismutase (SOD) mimetic activity and have been assessed for their chemotherapeutic potential against hepatocellular carcinoma and kidney adenocarcinoma cell lines. Notably, the complex containing 1,10-phenanthroline was found to be the most potent, comparable to the effectiveness of cisplatin (Devereux et al., 2006).
Antimicrobial Activity
In another study, manganese(II) complexes of dimethyl 2,2-dimethylpentanedioate showed promising antimicrobial properties. These complexes exhibited fungitoxic activity, particularly against Candida albicans, highlighting their potential in antimicrobial applications (Devereux et al., 2003).
Asymmetric Hydroformylation
Dimethyl 2,2-dimethylpentanedioate has been synthesized regioselectively through the hydroformylation of dimethyl itaconate using specific catalysts. This process achieved an enantiomeric excess of more than 82%, demonstrating its utility in asymmetric synthesis (Kollár et al., 1987).
Building Blocks for Polypropionates
Dimethyl 2,2-dimethylpentanedioate derivatives serve as essential building blocks in the synthesis of polypropionates. Various methods have been explored to produce stereo isomers of these compounds, crucial for the total synthesis of complex molecules like amphidinolide K (Mas et al., 2003).
Enzyme-Catalyzed Asymmetric Synthesis
The compound has also been used in enzyme-catalyzed asymmetric synthesis processes. For instance, using lipase from Candida sp., high enantiomeric excess of specific monoesters was obtained from meso-2,4-dimethylpentanedioic anhydride (Ozegowski et al., 1993; Ozegowski et al., 2006).
Crystal Structure Studies
Studies on the crystal structure of related compounds have provided insights into hydrogen bonding and molecular arrangement, contributing to our understanding of molecular interactions and properties (Jeffrey & Mastropaolo, 1978).
Flame Retardancy in Cotton Fabrics
A phosphoramidate derivative of dimethyl 2,2-dimethylpentanedioate was used to enhance the fire retardancy of cotton fabrics. This application is significant in developing flame-retardant materials (Zhao et al., 2017).
Safety And Hazards
The safety data sheet for Dimethyl 2,2-dimethylpentanedioate indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
dimethyl 2,2-dimethylpentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,8(11)13-4)6-5-7(10)12-3/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUCRTXRRVUFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156581 | |
Record name | Dimethyl 2,2-dimethylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-dimethylpentanedioate | |
CAS RN |
13051-32-6 | |
Record name | 1,5-Dimethyl 2,2-dimethylpentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13051-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,2-dimethylglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,2-dimethylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,2-dimethylglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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